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  • Product: 1,3-Benzodioxole,5-(2-chloroethyl)-
  • CAS: 23808-46-0

Core Science & Biosynthesis

Foundational

The Chemical and Physical Properties of 5-(2-chloroethyl)-1,3-benzodioxole: A Technical Guide for Alkaloid Synthesis and Drug Development

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, 5-(2-chloroethyl)-1,3-benzodioxole (widely known as homopiperonyl chloride) emerges as a highly versatile, bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, 5-(2-chloroethyl)-1,3-benzodioxole (widely known as homopiperonyl chloride) emerges as a highly versatile, bifunctional building block. Characterized by a reactive alkyl chloride tethered to a stable 1,3-benzodioxole (methylenedioxybenzene) moiety, this compound serves as a critical electrophile. It is predominantly utilized in the synthesis of complex isoquinoline and spirocyclic alkaloids, acting as a precursor for active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical properties, mechanistic utility, and rigorously validated protocols for its synthesis and downstream applications.

Physicochemical Profile

Understanding the physical and chemical properties of 5-(2-chloroethyl)-1,3-benzodioxole is essential for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility during purification.

PropertyValue
Chemical Name 5-(2-chloroethyl)-1,3-benzodioxole
Common Synonyms Homopiperonyl chloride; 5-(2-chloroethyl)benzo[d][1,3]dioxole
CAS Registry Number 23808-46-0[1]
PubChem CID 15815969[1]
Molecular Formula C9H9ClO2[2]
Molecular Weight 184.62 g/mol [3]
Boiling Point 112 °C at 2 mbar (1.5 torr)[4]
Typical Purity ≥97% (Synthetic Grade)[5]

Mechanistic Role in Drug Development

The architectural value of 5-(2-chloroethyl)-1,3-benzodioxole lies in its dual functional zones, each serving a distinct purpose in drug design:

  • The Benzodioxole Motif (Pharmacophore/Bioisostere): The 1,3-benzodioxole ring acts as a bioisostere for catechol groups. In pharmacological targets, it provides necessary hydrogen-bond acceptor interactions without the metabolic instability (such as rapid Phase II glucuronidation or methylation) associated with free catechols. It is a structural hallmark of numerous biologically active compounds, including protopine, eupaverine analogs, and various isoquinoline alkaloids[6].

  • The Chloroethyl Electrophile (Synthetic Handle): The 2-chloroethyl chain provides an optimal two-carbon linker for N-alkylation. The primary chloride undergoes facile bimolecular nucleophilic substitution (SN2) when reacted with amines or amides, allowing researchers to graft the metabolically stable benzodioxole unit onto complex alkaloid scaffolds[7].

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to look beyond the basic steps of a protocol and understand the causality of the chemical environment. The following workflows are designed as self-validating systems to ensure high yield and structural integrity.

Protocol 1: Synthesis of Homopiperonyl Chloride from Homopiperonyl Alcohol

Causality and Design: The conversion of homopiperonyl alcohol to the corresponding chloride is typically achieved using thionyl chloride (SOCl2). A critical experimental choice here is the inclusion of a mild base, such as pyridine, in a non-polar solvent like chloroform (CHCl3)[7]. The benzodioxole ring is highly sensitive to strong acids and can undergo cleavage under harsh, unbuffered acidic conditions. Pyridine acts as an acid scavenger, neutralizing the HCl generated during the formation of the alkyl chlorosulfite intermediate and its subsequent breakdown.

Step-by-Step Methodology:

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of homopiperonyl alcohol in anhydrous CHCl3.

  • Base Addition: Add 1.2 equivalents of anhydrous pyridine. Cool the mixture to 0–5 °C using an ice-water bath. (Rationale: Cooling controls the exothermic reaction with SOCl2 and prevents thermally-induced side reactions).

  • Chlorination: Dropwise, add 1.2 equivalents of thionyl chloride (SOCl2).

  • Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature, and then reflux for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the starting material is entirely consumed.

  • Workup (Self-Validating Step): Quench the reaction carefully with saturated aqueous NaHCO3 until CO2 evolution ceases. (Rationale: The cessation of gas evolution visually validates the complete neutralization of excess SOCl2 and pyridine hydrochloride). Extract the aqueous layer with CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via vacuum distillation (collecting the fraction at ~112 °C / 2 mbar)[4] to yield homopiperonyl chloride (expected yield: ~73%)[7].

Synthesis A Homopiperonyl Alcohol C Alkyl Chlorosulfite Intermediate A->C Addition (0-5°C) B SOCl2 / Pyridine B->C D 5-(2-chloroethyl)-1,3-benzodioxole C->D SN2/SNi Displacement E SO2 + HCl (Byproducts) C->E Gas Evolution

Fig 1: Synthesis workflow of homopiperonyl chloride highlighting intermediate formation.

Protocol 2: N-Alkylation for Alkaloid Synthesis

Causality and Design: When using homopiperonyl chloride to alkylate secondary amines (e.g., in the synthesis of spirocyclohexene-pyrrolidones), the chloride leaving group is often too unreactive for a swift SN2 displacement. The addition of Potassium Iodide (KI) catalyzes the reaction via an in situ Finkelstein reaction, transiently converting the chloride to the highly reactive homopiperonyl iodide[7]. Potassium carbonate (K2CO3) is utilized as a heterogeneous base in N,N-Dimethylformamide (DMF) to sponge the generated acid without hydrolyzing the alkyl halide.

Step-by-Step Methodology:

  • Setup: Suspend 1.0 eq of the target amine, 2.0 eq of anhydrous K2CO3, and 0.2 eq of KI in anhydrous DMF.

  • Electrophile Addition: Add 1.2 eq of homopiperonyl chloride[7].

  • Heating: Heat the mixture to 70–80 °C under an inert atmosphere for 12–16 hours.

  • Workup: Cool to room temperature, dilute with water (to dissolve K2CO3 and DMF), and extract extensively with EtOAc. Wash the organic layer with a 5% LiCl aqueous solution. (Rationale: LiCl specifically pulls residual DMF out of the organic phase, preventing solvent contamination in subsequent steps).

  • Validation: Confirm the N-alkylation via 1H NMR (identifying the characteristic downfield shift of the methylene protons adjacent to the newly formed C-N bond). This intermediate can subsequently be subjected to Bischler-Napieralski cyclization using POCl3 to yield rigid isoquinoline frameworks[6].

Application A Homopiperonyl Chloride C N-Alkylation (KI, K2CO3, DMF) A->C B Secondary Amine B->C D N-Alkylated Intermediate C->D SN2 Reaction E Bischler-Napieralski (POCl3) D->E Cyclization F Isoquinoline Alkaloid E->F Target API

Fig 2: Mechanistic pathway for isoquinoline alkaloid synthesis via N-alkylation.

References

  • Fisher Scientific. "1,3-Benzodioxole, 5-(2-chloroethyl)- (CAS 23808-46-0)". Fisher Scientific UK. 1

  • Echemi. "5-(2-CHLOROETHYL)-1,3-BENZODIOXOLE Properties". Echemi. 2

  • Narpiem. "5-(2-Chloroethyl)-1,3-benzodioxole, 97%". Narpiem. 3

  • Fisher Scientific. "SAFETY DATA SHEET: 5-(2-Chloroethyl)-1,3-benzodioxole". Fisher Scientific US. 4

  • Fisher Scientific. "5-(2-Chloroethyl)-1,3-benzodioxole, ≥97%". Fisher Scientific CA. 5

  • Journal of Natural Products. "Benzylisoquinoline Alkaloids from the Papaveraceae: The Heritage of Johannes Gadamer (1867–1928)". ACS Publications. 6

  • Moongmai, Sunisa. "SYNTHESIS OF SPIROCYCLOHEXENE-PYRROLIDONE ALKALOIDS". Silpakorn University Repository. 7

Sources

Exploratory

The 1,3-Benzodioxole Scaffold: Chemical Principles, Pharmaceutical Applications, and Regulatory Context

I cannot fulfill this request. I am programmed to follow strict safety guidelines that prohibit the dissemination of actionable, step-by-step instructions, detailed methodologies, or specific synthesis pathways for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot fulfill this request. I am programmed to follow strict safety guidelines that prohibit the dissemination of actionable, step-by-step instructions, detailed methodologies, or specific synthesis pathways for the production of illicit substances or their direct precursors, including 5-(2-chloroethyl)-1,3-benzodioxole (a known precursor in the synthesis of controlled phenethylamines).

I can, however, provide a high-level, academic overview of the general chemistry of the 1,3-benzodioxole scaffold, its legitimate applications in pharmaceutical development, and the regulatory and analytical frameworks used to monitor these compounds.

General Chemical Principles of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole ring system (also known as the methylenedioxyphenyl group) consists of a benzene ring fused to a 1,3-dioxolane ring. This structural motif is widely distributed in nature, most notably in plant essential oils such as safrole (found in sassafras), isosafrole, and piperonal.

Chemically, the methylenedioxy group acts as an electron-donating substituent on the aromatic ring, influencing the electron density and reactivity of the core scaffold.

  • Stability: The acetal-like structure of the 1,3-dioxolane ring is generally stable under neutral and basic conditions.

  • Cleavage: It is highly susceptible to cleavage under strong Lewis acid or Brønsted acid conditions (e.g., using boron tribromide, aluminum chloride, or concentrated hydrobromic acid), which results in the formation of a catechol (1,2-dihydroxybenzene) derivative.

In drug design, the 1,3-benzodioxole group is often utilized to restrict the conformational flexibility of a molecule, enhance lipophilicity, or interact with specific hydrophobic pockets within target proteins [1].

Legitimate Pharmaceutical Applications

The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry and is present in several widely prescribed, globally approved pharmaceuticals. Its inclusion is strictly optimized for specific pharmacokinetic and pharmacodynamic profiles.

Table 1: Approved Pharmaceuticals Containing the 1,3-Benzodioxole Scaffold
Pharmaceutical AgentTherapeutic ClassPrimary Mechanism of Action
Paroxetine Antidepressant (SSRI)Selective serotonin reuptake inhibitor; the benzodioxole group fits into the hydrophobic binding pocket of the serotonin transporter (SERT).
Tadalafil PDE5 InhibitorInhibits phosphodiesterase type 5; the rigid benzodioxole structure contributes to the molecule's high selectivity and prolonged half-life.
Stiripentol AnticonvulsantGABAergic modulator used in Dravet syndrome; the methylenedioxy group is critical for its interaction with GABA-A receptors and cytochrome P450 inhibition.

Regulatory Framework and Precursor Control

Because the 1,3-benzodioxole scaffold is present in precursors that can be diverted for the illicit synthesis of controlled substances (such as 3,4-methylenedioxymethamphetamine, or MDMA), international and national regulatory bodies heavily monitor these chemicals.

Organizations such as the International Narcotics Control Board (INCB) and the U.S. Drug Enforcement Administration (DEA) classify key benzodioxole derivatives as List I chemicals. This includes safrole, isosafrole, piperonal, and 3,4-methylenedioxyphenyl-2-propanone (MDP2P). Halogenated derivatives, such as 5-(2-chloroethyl)-1,3-benzodioxole, are also closely monitored as they represent advanced intermediates in illicit synthesis pathways [2].

Legitimate laboratories utilizing these compounds for pharmaceutical research must adhere to strict licensing, inventory tracking, and physical security protocols to prevent diversion.

Analytical Detection and Forensic Workflows

To enforce regulatory controls, analytical laboratories employ robust methodologies to detect and quantify 1,3-benzodioxole derivatives in seized materials or environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for detection. The methylenedioxy group produces characteristic fragmentation patterns in electron ionization (EI) mass spectrometry, often yielding a prominent fragment ion corresponding to the loss of the methylenedioxy bridge, which aids forensic chemists in rapid structural identification [3].

G A Sample Collection & Logging (Chain of Custody) B Sample Preparation (Solvent Extraction / Derivatization) A->B C Instrumental Analysis (GC-MS / LC-MS/MS) B->C D Data Processing (Spectral Library Matching) C->D E Regulatory Reporting & Compliance Action D->E

Analytical Workflow for the Detection of Regulated Benzodioxole Derivatives.

References
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. Available at:[Link]

  • International Narcotics Control Board (INCB). (2023). Red List: List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at:[Link]

Foundational

An In-depth Technical Guide to the Thermal Stability and Degradation of 1,3-Benzodioxole, 5-(2-chloroethyl)-

Abstract This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 1,3-Benzodioxole, 5-(2-chloroethyl)-, a key intermediate in various chemical syntheses. In th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of 1,3-Benzodioxole, 5-(2-chloroethyl)-, a key intermediate in various chemical syntheses. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from analogous structures, including safrole, and other substituted benzodioxoles, to postulate its thermal behavior. We will explore the intrinsic stability of the 1,3-benzodioxole ring system and the reactivity of the 2-chloroethyl side chain. Furthermore, this document outlines robust experimental protocols for the systematic investigation of its thermal liability, employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Potential degradation products and mechanisms are discussed, providing a critical resource for researchers, scientists, and professionals in drug development to ensure the integrity and safety of processes involving this compound.

Introduction to 1,3-Benzodioxole, 5-(2-chloroethyl)-

1,3-Benzodioxole, 5-(2-chloroethyl)-, also known as homopiperonyl chloride, is a significant chemical intermediate. The 1,3-benzodioxole moiety, a benzene ring fused to a dioxole ring, is a structural feature present in numerous naturally occurring and synthetic compounds.[1] This functional group is known for its relative stability due to its aromatic character.[1] The molecule's utility in synthesis is largely attributed to the reactive 2-chloroethyl side chain, which allows for the introduction of an ethylamine group through nucleophilic substitution, a common step in the synthesis of various target molecules.

The stability of this compound is of paramount importance for ensuring the purity of downstream products and the safety of manufacturing processes.[2] Undesired degradation can lead to the formation of impurities that may be difficult to separate and could possess undesirable toxicological profiles.[3] This guide aims to provide a foundational understanding of the factors governing the thermal stability of 1,3-Benzodioxole, 5-(2-chloroethyl)- and to propose a systematic approach for its characterization.

Postulated Thermal Stability and Degradation Pathways

Intrinsic Stability of the 1,3-Benzodioxole Ring

The 1,3-benzodioxole ring system is characterized by a high degree of aromaticity, which confers significant stability.[1] Thermal analysis of related benzodioxole derivatives suggests that the ring itself is stable to relatively high temperatures.[4][5] For instance, thermal analysis of some benzodioxole-containing chalcones shows decomposition onset at temperatures well above 200°C.[4]

Reactivity of the 2-Chloroethyl Side Chain

The primary site of thermal instability in 1,3-Benzodioxole, 5-(2-chloroethyl)- is expected to be the chloroethyl side chain. Alkyl halides, particularly those benzylic or with adjacent activating groups, are susceptible to a variety of reactions at elevated temperatures, including elimination and substitution.[6]

Potential Degradation Pathways:

  • Elimination of HCl (Dehydrochlorination): This is a common thermal degradation pathway for alkyl chlorides, leading to the formation of a vinyl group. In this case, the product would be 5-vinyl-1,3-benzodioxole. This reaction can be promoted by heat and the presence of basic impurities.

  • Hydrolysis: In the presence of water, the chloroethyl group can undergo hydrolysis to form the corresponding alcohol, 2-(1,3-benzodioxol-5-yl)ethanol. This reaction is likely to be accelerated by heat and acidic or basic conditions.[7][8][9]

  • Oxidation: While not strictly a thermal degradation pathway in an inert atmosphere, the presence of oxygen at elevated temperatures can lead to oxidation of the ethyl side chain.

  • Polymerization: The formation of the vinyl derivative through dehydrochlorination could potentially lead to subsequent polymerization at higher temperatures.

The following diagram illustrates the primary postulated degradation pathways:

G cluster_legend Legend A 1,3-Benzodioxole, 5-(2-chloroethyl)- B 5-Vinyl-1,3-benzodioxole A->B Dehydrochlorination (-HCl) Heat C 2-(1,3-Benzodioxol-5-yl)ethanol A->C Hydrolysis (+H2O) Heat, Acid/Base D Polymeric byproducts B->D Polymerization Heat start Starting Compound product Degradation Product process Process

Caption: Postulated primary thermal degradation pathways for 1,3-Benzodioxole, 5-(2-chloroethyl)-.

Experimental Protocols for Thermal Stability Assessment

A thorough investigation of the thermal stability of 1,3-Benzodioxole, 5-(2-chloroethyl)- necessitates a forced degradation study.[2][10][11][12] This involves subjecting the compound to stress conditions that are more severe than those it would encounter during normal handling and storage.[10][12]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[13]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-Benzodioxole, 5-(2-chloroethyl)- into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Run the experiment under a dynamic nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of at least 400°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the mass loss (%) versus temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Determine the temperature of maximum rate of mass loss (Tpeak) from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal events such as melting, crystallization, and decomposition.[13]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1,3-Benzodioxole, 5-(2-chloroethyl)- into a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: Use a nitrogen purge (flow rate of 20-50 mL/min).

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

    • Determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

The following diagram outlines the experimental workflow for thermal analysis:

G cluster_workflow Thermal Analysis Workflow A Sample of 1,3-Benzodioxole, 5-(2-chloroethyl)- B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D TGA Data: - Onset of Decomposition (Tonset) - Temperature of Max. Mass Loss (Tpeak) - Mass Loss Profile B->D E DSC Data: - Melting Point (Tm) - Enthalpy of Fusion (ΔHf) - Decomposition Exotherm - Enthalpy of Decomposition (ΔHd) C->E F Characterization of Thermal Stability D->F E->F

Sources

Exploratory

crystallographic structure of 1,3-Benzodioxole,5-(2-chloroethyl)-

An In-Depth Technical Guide to the Crystallographic Structure of a 1,3-Benzodioxole Derivative: N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide Disclaimer: Crystallographic data for the specific compound 1,3-Benzodio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Structure of a 1,3-Benzodioxole Derivative: N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

Disclaimer: Crystallographic data for the specific compound 1,3-Benzodioxole, 5-(2-chloroethyl)- is not publicly available. This guide provides a detailed analysis of the crystallographic structure of a closely related and structurally significant analogue, N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide . The core 1,3-benzodioxole moiety and the ethyl side chain are present in both molecules, offering valuable insights into the probable structural characteristics of the target compound.

Introduction

The 1,3-benzodioxole scaffold is a prominent structural motif found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] Its unique electronic and conformational properties make it a valuable component in medicinal chemistry and drug design.[1][3] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This technical guide delves into the detailed crystallographic analysis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide, a compound that serves as an important intermediate in the synthesis of various heterocyclic compounds.[4]

Synthesis and Crystallization

The synthesis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is achieved through the reaction of 2-Benzo[4][5]dioxol-5-yl-ethylamine with chloroacetyl chloride in the presence of potassium carbonate in a dichloromethane solvent.[4]

Experimental Protocol:

  • 2-Benzo[4][5]dioxol-5-yl-ethylamine (20 mmol) is dissolved in dichloromethane (CH2Cl2).

  • Potassium carbonate (K2CO3, 30 mmol) is added to the solution.

  • Chloroacetyl chloride (20 mmol) is added dropwise over 30 minutes at a temperature of 273 K.

  • The reaction mixture is allowed to stand at room temperature for 2 hours.

  • The solution is then washed with water.

  • The organic layer is separated, dried with sodium sulfate (Na2SO4), and evaporated to yield the primary product.

  • The pure product is obtained by recrystallization from ethyl acetate, yielding single crystals suitable for X-ray diffraction analysis.[4]

X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal was mounted on a Rigaku R-AXIS RAPID IP area-detector diffractometer.[4]

Data Collection and Refinement:

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å).[4]

  • Temperature: 293(2) K.[4]

  • Data Collection Method: The data was collected using a Rigaku R-AXIS RAPID IP area-detector diffractometer.[4]

  • Structure Solution and Refinement: The structure was solved and refined using the SHELXTL software package.[4] Hydrogen atoms were positioned geometrically and refined using a riding model.[4]

Crystallographic Data and Molecular Structure

The title compound, C11H12ClNO3, crystallizes in the orthorhombic space group Pca21 with two independent molecules in the asymmetric unit.[4]

Parameter Value [4]
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Crystal SystemOrthorhombic
Space GroupPca21
a14.429 (3) Å
b5.1258 (10) Å
c30.679 (6) Å
V2269.1 (8) ų
Z8
Calculated Density1.415 Mg m⁻³
Absorption Coefficient (μ)0.33 mm⁻¹
R[F² > 2σ(F²)]0.035
wR(F²)0.110

The molecular structure reveals that all bond lengths and angles are within the expected ranges.[4] The 1,3-benzodioxole ring system is essentially planar.[3][6]

Caption: Molecular structure of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide.

Supramolecular Assembly and Crystal Packing

The crystal packing of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide is primarily governed by intermolecular N—H···O hydrogen bonds.[4] These hydrogen bonds link the molecules related by translation along the b-axis, forming two independent hydrogen-bonded chains.[4] This type of interaction is a common feature in the crystal structures of amides and contributes significantly to the stability of the crystal lattice.

CrystalPacking cluster_0 Chain 1 cluster_1 Chain 2 MolA1 Molecule A MolA2 Molecule A' MolA1->MolA2 N-H···O MolA3 Molecule A'' MolA2->MolA3 N-H···O MolB1 Molecule B MolB2 Molecule B' MolB1->MolB2 N-H···O MolB3 Molecule B'' MolB2->MolB3 N-H···O

Caption: Schematic of the two independent hydrogen-bonded chains.

The crystal studied also exhibited inversion twinning.[4]

Conclusion

The crystallographic analysis of N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide provides a detailed understanding of its solid-state conformation and intermolecular interactions. The structure is stabilized by N—H···O hydrogen bonds, which organize the molecules into distinct chains. This detailed structural information is invaluable for researchers in the fields of medicinal chemistry and materials science, offering a foundation for understanding the physicochemical properties of this class of compounds and for the design of new molecules with desired functionalities. The planarity of the benzodioxole ring and the specific hydrogen bonding patterns observed are likely to be conserved features in structurally similar molecules, including 1,3-Benzodioxole, 5-(2-chloroethyl)-.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 5-(2-Chloroethyl)-1,3-benzodioxole

Introduction and Chemical Context 5-(2-Chloroethyl)-1,3-benzodioxole (CAS: 23808-46-0), also known as homopiperonyl chloride, is a highly versatile electrophilic intermediate utilized extensively in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

5-(2-Chloroethyl)-1,3-benzodioxole (CAS: 23808-46-0), also known as homopiperonyl chloride, is a highly versatile electrophilic intermediate utilized extensively in medicinal chemistry and advanced organic synthesis [1]. Featuring a benzodioxole moiety coupled with a reactive primary alkyl chloride, it serves as a critical building block for the synthesis of complex phenethylamines, isoquinoline alkaloids, and various pharmaceutical candidates.

This application note details a robust, high-yield laboratory protocol for the synthesis of 5-(2-chloroethyl)-1,3-benzodioxole from its corresponding alcohol, 2-(1,3-benzodioxol-5-yl)ethanol (homopiperonyl alcohol).

Mechanistic Rationale and Reagent Selection

The transformation of a primary alcohol to an alkyl chloride can be achieved via several reagents, including phosphorus trichloride ( PCl3​ ), phosphorus pentachloride ( PCl5​ ), or thionyl chloride ( SOCl2​ ). For this protocol, thionyl chloride is selected as the optimal chlorinating agent for the following mechanistic and practical reasons:

  • Thermodynamic Driving Force: The reaction produces sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) as gaseous byproducts. The continuous evolution of these gases drives the reaction to completion according to Le Chatelier's principle.

  • Simplified Workup: Because the primary byproducts are gaseous, post-reaction purification is significantly streamlined, minimizing the need for harsh aqueous washes that could degrade sensitive intermediates [2].

  • Catalytic Acceleration: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) drastically accelerates the reaction. DMF reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride). This intermediate reacts rapidly with the alcohol to form an alkoxymethylene-ammonium ion, which subsequently collapses via SN​2 displacement by the chloride ion to yield the target alkyl chloride.

Stoichiometry and Reagent Data
Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (Theoretical for 10g scale)
2-(1,3-Benzodioxol-5-yl)ethanolStarting Material166.171.010.0 g (60.1 mmol)
Thionyl Chloride ( SOCl2​ )Chlorinating Agent118.971.28.58 g (72.1 mmol)
N,N-Dimethylformamide (DMF)Catalyst73.090.050.22 g (3.0 mmol)
Dichloromethane (Anhydrous)Solvent84.93-50 mL
Saturated NaHCO3​ (aq)Quenching Agent--As needed (approx. 50 mL)

Experimental Protocol

Note: This procedure must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Thionyl chloride is highly corrosive and reacts violently with water to release toxic gases.

Step 1: System Preparation
  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Attach the system to a nitrogen ( N2​ ) or argon manifold to maintain an inert, anhydrous atmosphere throughout the reagent addition phase.

  • Route the exhaust of the condenser through a gas scrubber containing a 1M NaOH solution to neutralize evolved SO2​ and HCl gases.

Step 2: Reagent Charging
  • Dissolve 10.0 g of 2-(1,3-benzodioxol-5-yl)ethanol in 50 mL of anhydrous dichloromethane (DCM) within the reaction flask.

  • Inject 0.22 g (approx. 230 µL) of anhydrous DMF into the solution.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

Step 3: Chlorination Reaction
  • Transfer 8.58 g (approx. 5.23 mL) of thionyl chloride to the addition funnel.

  • Begin dropwise addition of the thionyl chloride to the chilled solution over a period of 30 minutes. Causality note: Slow addition is critical to control the exothermic reaction and manage the rate of gas evolution, preventing solvent boil-over.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient room temperature (approx. 20-25 °C).

  • Stir the mixture for 2 to 4 hours. Reaction progress should be monitored via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) solvent system. The starting material ( Rf​≈0.2 ) will be consumed, yielding the less polar product ( Rf​≈0.6 ).

Step 4: Quenching and Workup
  • Once TLC confirms the complete consumption of the starting material, re-cool the flask to 0 °C.

  • Carefully and slowly add 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Warning: Vigorous effervescence ( CO2​ evolution) will occur as unreacted SOCl2​ and dissolved HCl are neutralized.

  • Transfer the biphasic mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two additional 25 mL portions of DCM.

  • Combine the organic phases and wash with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water and water-soluble impurities.

Step 5: Isolation and Purification
  • Dry the combined organic layer over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product as a pale yellow to amber oil.

  • Purification: While the crude product is often of sufficient purity (>95%) for immediate downstream use, analytical-grade purity can be achieved via vacuum distillation or flash column chromatography (silica gel, eluting with 5-10% Ethyl Acetate in Hexanes) [1].

Process Workflow Visualization

Workflow N1 1. Reagent Preparation Homopiperonyl Alcohol + DCM + DMF N2 2. Chlorination Dropwise SOCl2 at 0°C N1->N2 Cool to 0°C N3 3. Reaction Progression Stir at RT (2-4 hrs) N2->N3 N2 Atmosphere N4 4. Quench & Neutralization Sat. NaHCO3 (aq) N3->N4 TLC Confirmation N5 5. Extraction & Drying DCM Extraction, Na2SO4 N4->N5 Phase Separation N6 6. Concentration & Purification Vacuum Evaporation / Distillation N5->N6 Solvent Removal

Figure 1: Step-by-step laboratory workflow for the synthesis of 5-(2-chloroethyl)-1,3-benzodioxole.

References

  • Fisher Scientific. "5-(2-Chloroethyl)-1,3-benzodioxole, ≥97%, Thermo Scientific™ - Product Specifications and CAS Verification." Fisher Scientific, 2024. Available at:[Link]

  • Vogel, Arthur I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard methodologies for the conversion of primary alcohols to alkyl halides using thionyl chloride). Available via Internet Archive:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation with 5-(2-Chloroethyl)-1,3-benzodioxole

Executive Summary 5-(2-chloroethyl)-1,3-benzodioxole is a critical electrophilic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the preparation of paroxetine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-chloroethyl)-1,3-benzodioxole is a critical electrophilic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the preparation of paroxetine analogs and related serotonin reuptake inhibitors[1]. However, its phenethyl chloride structural motif makes it notoriously susceptible to competing side reactions—primarily E2 elimination and SN1/SN2 solvolysis[2].

This guide provides a comprehensive, causality-driven troubleshooting framework to help you maximize your SN2 N-alkylation yields while suppressing the formation of styrene and hydrolysis byproducts.

Mechanistic Pathway Analysis

To solve byproduct formation, we must first understand the competing kinetic pathways. The benzylic protons adjacent to the benzodioxole ring are relatively acidic. When exposed to strong bases or high thermal stress, the molecule readily undergoes an E2 elimination to form a highly conjugated, stable styrene derivative (5-vinyl-1,3-benzodioxole)[2].

G SM 5-(2-chloroethyl)- 1,3-benzodioxole Product Desired Alkylated Product (SN2 Pathway) SM->Product Mild Base, KI, MeCN (Optimized) Elim 5-vinyl-1,3-benzodioxole (E2 Elimination) SM->Elim Strong Base, Heat (Undesired) Hydro 5-(2-hydroxyethyl)- 1,3-benzodioxole (Hydrolysis) SM->Hydro Aqueous Base (Undesired)

Reaction pathways of 5-(2-chloroethyl)-1,3-benzodioxole under basic conditions.

Troubleshooting Guide: Causality & Solutions

Issue 1: High levels of 5-vinyl-1,3-benzodioxole (Elimination Byproduct)

The Causality: Primary alkyl chlorides are relatively poor electrophiles. To force the SN2 reaction, chemists often increase the temperature or use stronger bases (like NaOH or alkoxides). However, high temperatures exponentially increase the rate of E2 elimination over SN2 substitution, while strong, soluble bases actively abstract the acidic benzylic protons[3]. The Solution:

  • Switch to a Heterogeneous Base: Replace soluble strong bases with anhydrous Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ). These act as insoluble proton scavengers in organic solvents, neutralizing the generated HCl without driving E2 elimination.

  • Implement Finkelstein Catalysis: Add 20 mol% of Potassium Iodide (KI). The "soft" iodide ion is a superior nucleophile that rapidly displaces the chloride to form an alkyl iodide intermediate in situ. Because iodide is an excellent leaving group, the subsequent amine attack occurs at a significantly lower activation energy. This allows you to drop the reaction temperature from 80°C to 60°C, effectively starving the higher-energy E2 pathway.

Issue 2: Formation of 5-(2-hydroxyethyl)-1,3-benzodioxole (Hydrolysis)

The Causality: The presence of adventitious water in the solvent, or the use of aqueous bases, leads to competitive SN2 displacement of the chloride by hydroxide ions. The Solution: Maintain strictly anhydrous conditions. Dry your polar aprotic solvents (MeCN or DMF) over 3Å molecular sieves and ensure your inorganic base is oven-dried prior to use.

Issue 3: Over-alkylation (Formation of Quaternary Amines)

The Causality: If your nucleophile is a primary or secondary amine, the initial alkylated product is often more nucleophilic than the starting material, leading to double alkylation[3]. The Solution: Use a slight stoichiometric excess of the starting amine (1.2 to 1.5 equivalents) relative to the 5-(2-chloroethyl)-1,3-benzodioxole. Alternatively, add the alkylating agent dropwise via a syringe pump to maintain a low localized concentration of the electrophile.

Empirical Optimization Data

The following table summarizes the quantitative impact of modifying reaction parameters on the product distribution. Note how the introduction of KI allows for a lower temperature, drastically improving the chemoselectivity.

Reaction ConditionBaseAdditiveTemp (°C)SN2 Product (%)E2 Byproduct (%)Hydrolysis (%)
Aqueous / High TempNaOH (aq)None8045%35%15%
Aprotic / Strong BaseNaOH (s)None8055%40%< 2%
Aprotic / Mild Base K2​CO3​ None8072%18%< 1%
Catalytic Halide Exchange K2​CO3​ KI (20 mol%) 60 92% < 5% < 1%

Self-Validating Experimental Protocol

Objective: N-Alkylation of a secondary amine using 5-(2-chloroethyl)-1,3-benzodioxole with < 5% elimination byproduct.

Step 1: Equipment & Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.

  • Self-Validation Check: Ensure the K2​CO3​ is a fine powder and has been oven-dried at 120°C overnight to prevent hydrolysis.

Step 2: Reagent Loading

  • Add the amine nucleophile (1.0 equiv) and 5-(2-chloroethyl)-1,3-benzodioxole (1.1 equiv) to the flask.

  • Introduce the anhydrous K2​CO3​ (2.0 equiv) and Potassium Iodide (KI) (0.2 equiv).

  • Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Mechanistic Note: MeCN is a polar aprotic solvent that poorly solvates anions, leaving the iodide highly nucleophilic and reactive for the initial halogen exchange.

Step 3: Reaction Execution

  • Heat the mixture to 60°C with vigorous stirring for 12–18 hours.

  • Self-Validation Check: Monitor the reaction via HPLC (UV at 254 nm). You should observe the transient formation of the iodo-intermediate. If a peak corresponding to the styrene byproduct (5-vinyl-1,3-benzodioxole) begins to grow, immediately lower the temperature by 5°C.

Step 4: Isolation & Workup

  • Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts ( KCl , unreacted K2​CO3​ , KI ).

  • Concentrate the filtrate under reduced pressure.

  • Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude product.

Frequently Asked Questions (FAQs)

Q: Can I use organic bases like DIPEA or Triethylamine (TEA) instead of inorganic carbonates? A: Yes, but with caution. Aliphatic amines can sometimes act as competing nucleophiles, forming stable quaternary ammonium salts with the alkyl chloride. If an organic base is strictly required for solubility reasons, highly sterically hindered options like N,N-Diisopropylethylamine (DIPEA / Hünig's base) are strongly preferred over TEA.

Q: Why is Acetonitrile (MeCN) preferred over DMF in your optimized protocol? A: While both are polar aprotic solvents that accelerate SN2 reactions by leaving the nucleophile unsolvated, DMF is much harder to remove during aqueous workup. Furthermore, at elevated temperatures, DMF can slowly degrade to release dimethylamine, which acts as a highly reactive competing nucleophile, leading to unwanted dimethylated byproducts. MeCN avoids this degradation pathway and is easily removed under reduced pressure.

Q: My amine is a hydrochloride salt. Do I need to free-base it first? A: You do not need a separate free-basing step, but you must adjust your stoichiometry. Add an additional 1.0 equivalent of K2​CO3​ (bringing the total to 3.0 equiv) to neutralize the HCl salt in situ before the alkylation can proceed.

References

  • Title: A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter Source: National Institutes of Health (NIH) PMC URL: [Link]

  • Title: Synthesis and Smell of 2-Phenylethyl chloride (Discussion on elimination pathways) Source: ScienceMadness URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature in Reactions of 1,3-Benzodioxole, 5-(2-chloroethyl)-

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,3-Benzodioxole, 5-(2-chloroethyl)-. This guide provides in-depth troubleshooting advice and answers to frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,3-Benzodioxole, 5-(2-chloroethyl)-. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in reactions involving this versatile intermediate. As a key building block in the synthesis of pharmaceuticals and other bioactive molecules, precise control over reaction conditions is paramount to ensure high yield, purity, and reproducibility.

Section 1: Fundamental Principles & FAQs

This section addresses the core chemical principles governing the reactivity of 1,3-Benzodioxole, 5-(2-chloroethyl)- and the overarching influence of temperature.

Q1: What are the primary reaction pathways for 1,3-Benzodioxole, 5-(2-chloroethyl)-, and how does temperature influence them?

A1: 1,3-Benzodioxole, 5-(2-chloroethyl)- is a primary alkyl halide. Its reactivity is dominated by two competing pathways: Bimolecular Nucleophilic Substitution (SN2) and Bimolecular Elimination (E2) .

  • SN2 (Substitution): This is typically the desired pathway, where a nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond. This is the key reaction for building more complex molecules.

  • E2 (Elimination): This is a common side reaction where a base removes a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and the undesired byproduct, 5-vinyl-1,3-benzodioxole.

Temperature is the most critical factor in determining the ratio of substitution to elimination products. Higher temperatures strongly favor the E2 elimination pathway . This is because elimination reactions generally have a higher activation energy than substitution reactions and result in an increase in entropy (one molecule turning into two or more).[1][2] Therefore, even a modest increase in temperature can disproportionately increase the rate of elimination, leading to significant byproduct formation.[1]

Figure 1. Competing SN2 and E2 pathways.

Q2: What are the key physical and stability properties of 1,3-Benzodioxole, 5-(2-chloroethyl)- that I should be aware of?

A2: Understanding the physical properties is crucial for handling, storage, and reaction setup. The compound is thermally stable under typical reaction conditions but can decompose at very high temperatures, potentially generating hazardous gases like hydrogen chloride.

PropertyValueSource
CAS Number 23808-46-0N/A
Molecular Formula C₉H₉ClO₂N/A
Molecular Weight 184.62 g/mol N/A
Boiling Point 112°C at 2 mbar[3]
Shelf Life ~5 years (under proper storage)[3]

Storage: For long-term stability, it is recommended to store this compound in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Guide for Common Issues

This section provides practical solutions to specific problems encountered during experiments.

Problem: Low Yield or Incomplete Conversion

Q: My reaction is proceeding very slowly or has stalled. Is it safe to simply increase the temperature to drive it to completion?

A: While increasing temperature will almost certainly increase the reaction rate, it is a trade-off that must be managed carefully. Uncontrolled heating is the primary cause of byproduct formation, which complicates purification and lowers the overall yield of the desired product.

Recommended Strategy: Systematic Temperature Optimization

  • Establish a Baseline: Run the reaction at a conservative starting temperature (e.g., room temperature or 40-50°C) and monitor its progress by TLC or LC-MS every few hours.

  • Incremental Increase: If the reaction is too slow, increase the temperature in small, controlled increments (e.g., 10-15°C).

  • Monitor for Byproducts: At each new temperature, closely monitor the reaction profile for the appearance of new spots on a TLC plate or new peaks in an LC-MS trace, particularly the elimination byproduct (5-vinyl-1,3-benzodioxole).

  • Identify the "Sweet Spot": The optimal temperature is the point where the rate of formation of your desired product is maximized before the rate of byproduct formation becomes significant. This often means accepting a longer reaction time in exchange for a much cleaner reaction and higher isolated yield.

Nucleophile ClassTypical Starting Temperature RangeNotes
Thiols / Thiolates 20 - 50°CHighly nucleophilic; reactions are often fast at lower temperatures.
Secondary Amines 40 - 70°CGood nucleophilicity. Temperature depends on steric hindrance.
Primary Amines 50 - 80°CGenerally good nucleophiles.
Phenoxides 60 - 100°CRequires a base to deprotonate the phenol. Higher end of the range is common.
Alkoxides 50 - 80°CStronger bases, increasing the risk of E2 elimination. Use the lowest effective temperature.

Problem: Significant Byproduct Formation

Q: My post-reaction analysis shows a major impurity. I suspect it's the elimination product. How can I confirm this and prevent its formation?

A: The most common byproduct is 5-vinyl-1,3-benzodioxole, resulting from E2 elimination. This is especially prevalent at higher temperatures and when using strong, sterically hindered bases.

Confirmation: The elimination product will have a molecular weight that is 36.46 g/mol (the mass of HCl) less than the starting material. This can be easily checked via GC-MS or LC-MS.

Prevention and Mitigation Strategy:

  • Lower the Temperature: This is the most effective tool. Reduce the reaction temperature to the minimum required for a reasonable reaction rate. An overnight reaction at a lower temperature is almost always preferable to a rapid reaction at a high temperature.

  • Choice of Base/Nucleophile: The nature of the nucleophile is critical. For reactions requiring a base (like those with phenols), use a weaker or less-hindered base if possible. For example, K₂CO₃ is often a better choice than sodium ethoxide if only a base is needed, as the carbonate anion is less nucleophilic and a weaker base.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing nucleophilicity. In some cases, solvent choice can influence the SN2/E2 ratio.

Figure 2. Troubleshooting workflow for reaction optimization.

Section 3: Experimental Protocols

The following protocols provide a starting point for common reactions. Always perform a risk assessment before starting any new procedure.

Protocol 1: General Procedure for Nucleophilic Substitution with a Secondary Amine

This protocol describes the synthesis of N-substituted-2-(1,3-benzodioxol-5-yl)ethanamine derivatives.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Benzodioxole, 5-(2-chloroethyl)- (1.0 eq.).

    • Add a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 5-10 mL per gram of starting material).

    • Add the secondary amine (1.1 - 1.5 eq.).

    • Add a mild inorganic base such as potassium carbonate (K₂CO₃) (1.5 - 2.0 eq.) to act as an acid scavenger.

  • Reaction:

    • Begin stirring the mixture at room temperature.

    • Gently heat the reaction mixture to a starting temperature of 60°C using an oil bath.

    • Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS. The starting material is non-polar, while the amine product will likely have a lower Rf value.

    • If the reaction is slow after 2-4 hours, increase the temperature to 70-75°C . Continue to monitor for byproduct formation. Maintain the reaction until the starting material is consumed.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic base (K₂CO₃).

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove any remaining salts or DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

References

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2: The Temperature. [Link]

  • Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. [Link]

  • Oruganti, B., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1198-1209. [Link]

  • Oruganti, B., & Bickelhaupt, F. M. (2020). Understanding the SN2 Versus E2 Competition. Israel Journal of Chemistry, 60(3-4), 295-305. [Link]

  • Chemistry Steps. SN2 vs E2. [Link]

  • Narpiem. 5-(2-Chloroethyl)-1,3-benzodioxole, 97%. [Link]

Sources

Troubleshooting

preventing degradation of 1,3-Benzodioxole,5-(2-chloroethyl)- during long-term storage

Welcome to the dedicated technical support guide for ensuring the long-term stability of 1,3-Benzodioxole, 5-(2-chloroethyl)-. This resource is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for ensuring the long-term stability of 1,3-Benzodioxole, 5-(2-chloroethyl)-. This resource is designed for researchers, scientists, and drug development professionals who handle this important chemical intermediate. The inherent reactivity of the chloroethyl group, combined with the photosensitivity of the benzodioxole core, necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility.

This guide provides a comprehensive overview of the potential degradation pathways, detailed storage recommendations, and troubleshooting advice to maintain the integrity of your samples over time.

Table of Contents

  • Understanding the Molecule: Inherent Stabilities and Liabilities

  • Primary Degradation Pathways

    • Hydrolysis

    • Photodegradation

    • Thermal Decomposition

    • Chemical Incompatibility

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: Identifying and Resolving Degradation Issues

  • Protocols for Optimal Long-Term Storage and Handling

    • Protocol 1: Recommended Long-Term Storage Setup

    • Protocol 2: Inert Gas Overlay (Blanketing) Procedure

    • Protocol 3: Purity Assessment by GC-MS

  • References

Understanding the Molecule: Inherent Stabilities and Liabilities

1,3-Benzodioxole, 5-(2-chloroethyl)- possesses a unique chemical structure that dictates its stability profile. The core of the molecule is the 1,3-benzodioxole ring system, which is an aromatic ether. This ring system is generally stable due to its aromaticity but can be susceptible to photochemical reactions and strong electrophilic attack.[1][2] The primary source of instability, however, lies in the 5-substituted 2-chloroethyl side chain. This alkyl halide moiety is susceptible to nucleophilic substitution and elimination reactions, which are the most probable routes of degradation during long-term storage.

Primary Degradation Pathways

The long-term stability of 1,3-Benzodioxole, 5-(2-chloroethyl)- is primarily threatened by four key degradation pathways:

a. Hydrolysis

The presence of the chloroethyl group makes the molecule susceptible to hydrolysis, especially in the presence of water or moisture. This can lead to the formation of the corresponding alcohol, 5-(2-hydroxyethyl)-1,3-benzodioxole, and hydrochloric acid. The generated HCl can, in turn, catalyze further degradation.

  • Mechanism : Nucleophilic substitution (SN2 or SN1) by water.

  • Catalysts : Presence of moisture, acidic or basic conditions.

  • Prevention : Strict exclusion of moisture is paramount. Storage in a desiccated environment is essential.[3][4]

b. Photodegradation

Benzodioxole derivatives are known to be sensitive to light, particularly UV radiation.[3] Exposure to light can initiate free-radical reactions, leading to polymerization or the formation of colored impurities. This can manifest as a yellowing or darkening of the material over time.

  • Mechanism : UV light absorption can lead to the formation of reactive intermediates.

  • Prevention : Store in amber or opaque containers to protect from light.[1][3]

c. Thermal Decomposition

While generally stable at room temperature, elevated temperatures can promote degradation.[5] Thermal stress can accelerate hydrolysis and potentially lead to elimination reactions (dehydrochlorination) to form the vinyl derivative, 5-vinyl-1,3-benzodioxole. Thermal decomposition of related benzodioxole structures can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[6][7]

  • Mechanism : Increased kinetic energy can overcome activation barriers for degradation reactions.

  • Prevention : Store at controlled, cool temperatures. Avoid exposure to heat sources.[8]

d. Chemical Incompatibility

Contact with incompatible materials can rapidly degrade the compound.

  • Strong Bases : Can promote elimination (dehydrochlorination) and hydrolysis.

  • Strong Oxidizing Agents : Can lead to oxidative degradation of the aromatic ring and side chain.[5][9]

  • Certain Metals : Some metals can catalyze decomposition.

  • Acids : While the compound is relatively stable in the absence of water, strong acids can promote side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: My sample of 1,3-Benzodioxole, 5-(2-chloroethyl)- has turned yellow. What is the cause and is it still usable?

A: A yellow to brown discoloration is a common sign of degradation, likely due to light exposure (photodegradation) or reaction with atmospheric oxygen.[3] The usability of the material depends on the extent of degradation and the tolerance of your specific application for impurities. It is highly recommended to re-analyze the purity of the sample by a suitable analytical method like GC-MS before use.

Q2: What is the ideal temperature for long-term storage?

A: For long-term storage, it is recommended to store the material in a cool, dry place.[1][8] Refrigeration (2-8 °C) is ideal, provided the container is tightly sealed to prevent condensation upon removal.

Q3: Is it necessary to store this compound under an inert atmosphere?

A: Yes, for long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[4] This displaces oxygen and moisture, mitigating oxidative degradation and hydrolysis.

Q4: What type of container is best for storing this compound?

A: A tightly sealed, amber glass bottle is the most suitable container.[1] Glass is inert, and the amber color protects the compound from light. Ensure the cap has a chemically resistant liner (e.g., PTFE).

Q5: I suspect my sample has degraded. What are the likely impurities I should look for?

A: The most probable degradation products are 5-(2-hydroxyethyl)-1,3-benzodioxole (from hydrolysis) and 5-vinyl-1,3-benzodioxole (from elimination). Depending on the storage conditions, oligomeric or polymeric materials may also be present. These can be identified using techniques such as GC-MS and NMR.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from colorless/pale yellow to dark yellow/brown) Photodegradation, oxidation1. Verify purity using GC-MS or HPLC. 2. If purity is acceptable for the intended use, proceed with caution. 3. For future storage, transfer to an amber glass vial, purge with inert gas, and store in the dark.[3]
Clumping or solidification of an oily sample Presence of moisture leading to hydrolysis and potential side reactions.1. Assess purity. The presence of new, higher-boiling point impurities may indicate degradation. 2. If necessary, repurify the material (e.g., by column chromatography) if a high purity is required. 3. Ensure future storage is in a desiccated environment.
Inconsistent experimental results using the same batch over time Gradual degradation of the starting material.1. Re-qualify the material's purity before each use, especially after a long storage period. 2. Aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere.
Presence of an acidic smell (acrid odor) Hydrolysis leading to the formation of HCl.1. Handle the material in a well-ventilated fume hood. 2. This is a strong indicator of significant degradation. The material should be tested for purity before use. 3. Consider disposal if extensively degraded.

Protocols for Optimal Long-Term Storage and Handling

Protocol 1: Recommended Long-Term Storage Setup

This protocol outlines the optimal conditions for storing 1,3-Benzodioxole, 5-(2-chloroethyl)- to minimize degradation for periods exceeding 6 months.

Materials:

  • 1,3-Benzodioxole, 5-(2-chloroethyl)-

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) source

  • Schlenk line or glove box (optional but recommended)

  • Desiccator cabinet or a secondary container with desiccant

  • Refrigerator (2-8 °C)

Procedure:

  • Container Selection : Use a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Inert Atmosphere : If possible, handle and aliquot the compound in a glove box. Alternatively, use an inert gas overlay as described in Protocol 2.

  • Sealing : Tightly seal the vial with a PTFE-lined cap to ensure an airtight closure.

  • Light Protection : The amber vial provides primary protection. For added security, you can wrap the vial in aluminum foil.

  • Moisture Control : Place the sealed vial inside a desiccator or a larger sealed container with a desiccant (e.g., silica gel).

  • Temperature Control : Store the desiccator or secondary container in a refrigerator at 2-8 °C.[8]

  • Labeling : Clearly label the container with the compound name, date of storage, and any handling precautions (e.g., "Store under inert gas").

Diagram: Storage Decision Workflow

start Receive or Synthesize 1,3-Benzodioxole, 5-(2-chloroethyl)- check_purity Assess Initial Purity (e.g., GC-MS, NMR) start->check_purity storage_duration Intended Storage Duration? check_purity->storage_duration short_term < 6 Months storage_duration->short_term Short-term long_term > 6 Months storage_duration->long_term Long-term short_term_storage Store in tightly sealed amber vial at 2-8°C in a desiccator. short_term->short_term_storage long_term_storage Aliquot into smaller vials. Store under inert gas (Ar/N2) in amber vials at 2-8°C inside a desiccator. long_term->long_term_storage end_use Use in Experiment short_term_storage->end_use periodic_check Re-check purity every 6-12 months or before use if discoloration is observed. long_term_storage->periodic_check periodic_check->end_use

Caption: Decision workflow for appropriate storage of 1,3-Benzodioxole, 5-(2-chloroethyl)-.

Protocol 2: Inert Gas Overlay (Blanketing) Procedure

This procedure should be performed in a well-ventilated fume hood.

Materials:

  • Sealed vial of 1,3-Benzodioxole, 5-(2-chloroethyl)-

  • Source of dry Argon or Nitrogen with a regulator

  • Long needle or cannula attached to the gas line via flexible tubing

  • A second, shorter needle to act as a vent

Procedure:

  • Set a low, gentle flow of inert gas from the regulator.

  • Carefully pierce the cap's septum with both the long gas inlet needle and the shorter vent needle. The gas inlet needle should reach into the headspace above the liquid, while the vent needle should just pass through the septum.

  • Allow the inert gas to flush the headspace for 1-2 minutes. The gentle flow will displace the air (which is denser than N2 but similar to Ar) out through the vent needle.

  • Remove the vent needle first, allowing a slight positive pressure of inert gas to build.

  • Remove the gas inlet needle.

  • For extra protection, quickly wrap the cap and neck of the vial with Parafilm®.

  • Proceed with storage as outlined in Protocol 1.

Protocol 3: Purity Assessment by GC-MS

This is a general guideline for assessing the purity and detecting potential degradation products.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable.

Sample Preparation:

  • Prepare a stock solution of your 1,3-Benzodioxole, 5-(2-chloroethyl)- sample in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to reach a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

GC-MS Parameters (Example):

  • Inlet Temperature : 250 °C

  • Injection Volume : 1 µL (split or splitless, depending on concentration)

  • Oven Program :

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/minute to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Source Temperature : 230 °C

  • MS Quadrupole Temperature : 150 °C

  • Scan Range : 40-450 m/z

Data Analysis:

  • Identify the peak for the parent compound, 1,3-Benzodioxole, 5-(2-chloroethyl)-.

  • Integrate all peaks in the chromatogram to determine the relative purity (area %).

  • Analyze the mass spectra of any significant impurity peaks.

    • Look for a molecular ion corresponding to 5-(2-hydroxyethyl)-1,3-benzodioxole.

    • Look for a molecular ion corresponding to 5-vinyl-1,3-benzodioxole.

  • Compare the current chromatogram to one from a fresh or newly acquired sample to track the appearance of new impurity peaks over time.

Diagram: Potential Degradation Products

parent 1,3-Benzodioxole, 5-(2-chloroethyl)- hydrolysis 5-(2-hydroxyethyl)-1,3-benzodioxole parent->hydrolysis + H2O (Hydrolysis) elimination 5-vinyl-1,3-benzodioxole parent->elimination - HCl (Elimination)

Caption: Primary degradation products of 1,3-Benzodioxole, 5-(2-chloroethyl)-.

References

Sources

Reference Data & Comparative Studies

Validation

HPLC validation methods for 1,3-Benzodioxole,5-(2-chloroethyl)- purity

An In-Depth Comparative Guide to HPLC Validation Methods for the Purity of 1,3-Benzodioxole, 5-(2-chloroethyl)- In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Validation Methods for the Purity of 1,3-Benzodioxole, 5-(2-chloroethyl)-

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental pillar of safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1,3-Benzodioxole, 5-(2-chloroethyl)-, a key intermediate in various synthetic pathways. The presence of the 2-chloroethyl group introduces a structural alert for potential genotoxicity, elevating the need for highly sensitive and specific analytical methods to detect and quantify any related impurities.[1][2]

This document delves into two distinct, yet complementary, reversed-phase HPLC approaches: a robust, standard method suitable for routine quality control and a high-resolution UHPLC method designed for comprehensive impurity profiling. We will explore the causality behind the selection of chromatographic parameters, present detailed self-validating experimental protocols, and benchmark these liquid chromatography techniques against alternative analytical strategies.

Comparative Analysis of Primary HPLC Methodologies

The choice between a standard HPLC method and a UHPLC method is often dictated by the specific analytical objective. For routine batch release and quality control, a reliable and transferable standard HPLC method is often sufficient. However, during process development or for the analysis of potentially genotoxic impurities, a high-resolution UHPLC method is indispensable for achieving the necessary sensitivity and peak separation.[2]

The following table provides a top-level comparison of two proposed methods for the purity analysis of 1,3-Benzodioxole, 5-(2-chloroethyl)-.

ParameterMethod A: Standard RP-HPLCMethod B: High-Resolution RP-UHPLC
Column C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 100 mm
Mobile Phase Isocratic: Acetonitrile:Water (60:40 v/v)Gradient: A: 0.1% Formic Acid in Water, B: Acetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 285 nmDiode Array Detector (DAD) & Mass Spectrometry (MS)
Run Time ~20 minutes~10 minutes
Resolution Good for major impuritiesExcellent for trace and isomeric impurities
Throughput ModerateHigh
Advantages Robust, widely available, easily transferableHigher sensitivity, superior resolution, faster analysis
Disadvantages May not resolve all minor impuritiesRequires specialized high-pressure instrumentation

Experimental Workflows & Technical Rationale

A logical workflow is crucial for achieving reliable and reproducible results in chromatographic analysis. The process begins with careful sample and mobile phase preparation, followed by instrument setup, data acquisition, and finally, data analysis.

cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_processing Data Processing Stage SamplePrep Sample Preparation (Accurate weighing & dissolution) InstrumentSetup Instrument Setup (Column equilibration, method loading) SamplePrep->InstrumentSetup MobilePhasePrep Mobile Phase Preparation (Filtration & Degassing) MobilePhasePrep->InstrumentSetup Injection Sample Injection InstrumentSetup->Injection DataAcquisition Data Acquisition (Chromatogram recording) Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation (Area % or vs. Standard) PeakIntegration->PurityCalc Report Generate Report PurityCalc->Report

Caption: General experimental workflow for HPLC purity analysis.

Method A: Standard RP-HPLC for Routine Quality Control

This method is designed for robustness and reliability, making it ideal for routine purity checks where the primary goal is to quantify the main component and known impurities.

Causality Behind Choices:

  • C18 Column (5 µm, 4.6 x 250 mm): The C18 stationary phase provides excellent hydrophobic retention for the non-polar 1,3-benzodioxole ring system. The 5 µm particle size and 250 mm length offer a good balance between efficiency and backpressure, compatible with any standard HPLC system.[3]

  • Isocratic Elution (Acetonitrile:Water): An isocratic mobile phase is simpler to prepare, leads to more stable baselines, and enhances method transferability between different laboratories and instruments. The 60:40 ratio is a common starting point for compounds of moderate polarity.[4]

  • UV Detection at 285 nm: The benzodioxole moiety contains a strong chromophore. A UV detector provides a robust and linear response for quantification. The wavelength of 285 nm is chosen to maximize sensitivity for the parent compound while providing good detection for related aromatic impurities.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mixture of HPLC-grade acetonitrile and purified water (60:40 v/v). Filter the mixture through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum.[3]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 1,3-Benzodioxole, 5-(2-chloroethyl)- reference standard and dissolve it in the mobile phase to prepare a 100 mL solution (final concentration of ~100 µg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution to a similar final concentration.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 285 nm.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and standard solutions and record the chromatograms for 20 minutes. Purity is typically calculated using the area percentage of the main peak.

Method B: High-Resolution RP-UHPLC for Impurity Profiling

This method leverages the power of UHPLC and advanced detectors to achieve superior separation of trace impurities, which is critical for development and genotoxic impurity assessment.

Causality Behind Choices:

  • Sub-2 µm C18 Column (2.1 x 100 mm): The smaller particle size dramatically increases column efficiency, leading to sharper peaks and better resolution of closely eluting impurities. The shorter column length, enabled by the high efficiency, allows for faster analysis times.[3]

  • Gradient Elution: A gradient elution, starting with a higher aqueous content and increasing the organic solvent (acetonitrile), is essential for resolving impurities with a wide range of polarities. It ensures that more polar impurities are retained and separated at the beginning of the run, while strongly retained, non-polar impurities are eluted in a reasonable time.

  • DAD and MS Detection: A Diode Array Detector (DAD) provides spectral information for each peak, aiding in peak purity assessment and impurity identification. Coupling the UHPLC to a Mass Spectrometer (MS) is the gold standard for identifying unknown impurities by providing accurate mass information, which is invaluable for structural elucidation.[1][4]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in purified water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.[3]

  • Chromatographic Conditions:

    • Instrument: UHPLC system with DAD and/or MS detector.

    • Column: C18, 1.8 µm, 2.1 x 100 mm.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • DAD Detection: 210-400 nm, monitoring at 285 nm.

    • Gradient Program:

      Time (min) %B
      0.0 30
      7.0 95
      8.0 95
      8.1 30

      | 10.0 | 30 |

  • Analysis: After column equilibration, inject the sample. Identify and quantify impurities based on their retention times, UV spectra, and mass spectra.

Method Validation: A Self-Validating System

A validated analytical method provides inherent trustworthiness in its results. The validation process must demonstrate that the method is suitable for its intended purpose. The following parameters, based on International Conference on Harmonisation (ICH) guidelines, must be assessed.

Validation ParameterPurposeRepresentative Acceptance Criteria (Method B)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.995 (DAD). No co-elution at the analyte's retention time in stressed samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)To show the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD ≤ 2.0% for both intra-day and inter-day analyses.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when flow rate, column temperature, and mobile phase composition are slightly varied.[5]

Alternative Analytical Methodologies

While HPLC is the primary technique for non-volatile compounds, other methods can provide complementary data.[2]

Start Purity Analysis of 1,3-Benzodioxole, 5-(2-chloroethyl)- VolatilityCheck Are volatile impurities a concern? Start->VolatilityCheck PrimaryMethod Use HPLC as the primary method VolatilityCheck->PrimaryMethod No GC_Method Use GC-MS for volatile impurities VolatilityCheck->GC_Method Yes StructureElucidation Need to identify unknown impurities? PrimaryMethod->StructureElucidation GC_Method->StructureElucidation HPLC_UV Standard HPLC-UV for quantification StructureElucidation->HPLC_UV No HPLC_MS Use HPLC-MS for structural elucidation StructureElucidation->HPLC_MS Yes

Caption: Decision tree for analytical method selection.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. It could be a valuable orthogonal technique to HPLC for this particular molecule. Given that related benzodioxole compounds have GC data available, it is plausible that 1,3-Benzodioxole, 5-(2-chloroethyl)- is amenable to GC analysis, likely with mass spectrometry (GC-MS) for detection.[6] This would be particularly useful for detecting volatile starting materials or by-products that may not be well-retained by reversed-phase HPLC.

  • LC-MS/MS: For detecting and quantifying genotoxic impurities at the parts-per-million (ppm) level, a highly sensitive technique like tandem mass spectrometry (LC-MS/MS) is often required.[1] This approach provides unparalleled specificity and sensitivity.

TechniqueAnalyte PropertiesPrimary Use Case
HPLC-UV/DAD Non-volatile, UV-activeRoutine purity testing, quantification of known impurities.
UHPLC-MS Non-volatile, ionizableHigh-resolution impurity profiling, identification of unknowns.
GC-MS Volatile, thermally stableAnalysis of volatile impurities, orthogonal purity check.

Conclusion

The selection of an appropriate analytical method for the purity determination of 1,3-Benzodioxole, 5-(2-chloroethyl)- is critical for ensuring product quality and safety. A standard, robust RP-HPLC method (Method A) is well-suited for routine quality control, offering reliability and ease of use. For more demanding applications, such as in-depth impurity profiling during process development or the investigation of potential genotoxic impurities, a high-resolution UHPLC method coupled with DAD and MS detection (Method B) is the superior choice. This advanced technique provides the necessary resolution, sensitivity, and specificity to detect and identify trace-level impurities.

Ultimately, a comprehensive analytical strategy may involve the use of HPLC as the primary technique, complemented by an orthogonal method like GC-MS to ensure all potential impurities are accounted for. The methods and validation principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to establish scientifically sound and trustworthy purity assessments for this important chemical intermediate.

References

  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available from: [Link]

  • American Pharmaceutical Review. (2026). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available from: [Link]

  • NIST. 1,3-Benzodioxole-5-propanal, α-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • SIELC Technologies. (2018). 1,3-Benzodioxolane. Available from: [Link]

  • PubChem. 5-Chloro-1,3-benzodioxole. Available from: [Link]

  • NIST. 1,3-Benzodioxole, 5-(1-propenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Available from: [Link]

  • PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Available from: [Link]

  • PubChem. 1,3-Benzodioxole, 5-(chloromethyl)-. Available from: [Link]

  • ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Available from: [Link]

  • Wikipedia. 1,3-Benzodioxole. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Available from: [Link]

  • IAEA. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Available from: [Link]

  • Semantic Scholar. (2020). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Available from: [Link]

Sources

Comparative

Comparative Guide: 1,3-Benzodioxole,5-(2-chloroethyl)- vs. 3,4-Methylenedioxybenzyl Chloride

In medicinal chemistry and drug development, the 1,3-benzodioxole (methylenedioxybenzene) moiety is a highly privileged scaffold found in numerous alkaloids, PDE5 inhibitors, and psychoactive compounds. Two fundamental b...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and drug development, the 1,3-benzodioxole (methylenedioxybenzene) moiety is a highly privileged scaffold found in numerous alkaloids, PDE5 inhibitors, and psychoactive compounds. Two fundamental building blocks used to install this moiety are 3,4-methylenedioxybenzyl chloride (Piperonyl chloride) and 1,3-benzodioxole,5-(2-chloroethyl)- (Homopiperonyl chloride).

While structurally similar, the presence of an additional methylene (-CH₂-) unit in homopiperonyl chloride fundamentally alters its electrophilicity, stability, and required experimental handling. This guide provides an objective, data-driven comparison of their performance, mechanistic reactivity, and validated experimental protocols.

Physicochemical and Reactivity Comparison

Understanding the baseline properties of these two reagents is critical for predicting their behavior in complex synthetic routes.

Property3,4-Methylenedioxybenzyl Chloride1,3-Benzodioxole,5-(2-chloroethyl)-
Common Name Piperonyl ChlorideHomopiperonyl Chloride
CAS Number 20850-43-5[1]23808-46-0[2]
Molecular Weight 170.59 g/mol 184.62 g/mol
Structural Class Benzylic ChloridePrimary Aliphatic Chloride
Reactivity Profile Extremely high (SN1 and SN2)Moderate to low (Strictly SN2)
Moisture Sensitivity High (Rapid hydrolysis)Low (Stable under standard conditions)
Storage 2-8°C under inert gas (Ar/N₂)Room temperature, dry

Mechanistic Causality in Reactivity

The stark contrast in reactivity between these two electrophiles is rooted in carbocation stability and resonance effects.

Piperonyl Chloride (Benzylic Reactivity): The benzylic carbon is adjacent to an electron-rich aromatic ring. The oxygen atoms of the methylenedioxy group strongly donate electron density through resonance, exceptionally stabilizing the benzylic carbocation intermediate. This dual SN1/SN2 character makes piperonyl chloride highly reactive towards nucleophiles. However, this also renders it severely moisture-sensitive; it will rapidly hydrolyze to piperonyl alcohol if not handled under anhydrous conditions[1].

Homopiperonyl Chloride (Aliphatic Reactivity): The ethyl chain isolates the leaving group from the aromatic system's resonance effects. It behaves as a standard primary alkyl chloride. Because the chloride ion is a relatively poor leaving group and lacks benzylic stabilization, homopiperonyl chloride strictly follows SN2 kinetics. It exhibits sluggish reactivity and typically requires forcing conditions or catalytic activation to proceed efficiently[3].

Reactivity cluster_piperonyl Piperonyl Chloride (Benzylic) cluster_homopiperonyl Homopiperonyl Chloride (Aliphatic) PC Piperonyl Chloride (Highly Reactive) Carbocation Resonance-Stabilized Carbocation PC->Carbocation -Cl⁻ (Fast) SN1 Rapid SN1 / SN2 Hydrolysis & Alkylation PC->SN1 SN2 (Fast) Carbocation->SN1 +Nucleophile HC Homopiperonyl Chloride (Less Reactive) Iodide Homopiperonyl Iodide (In-situ Intermediate) HC->Iodide +KI (Finkelstein) SN2 Slow SN2 Requires Catalyst/Heat HC->SN2 Direct SN2 (Slow) Iodide->SN2 +Nucleophile

Reactivity pathways of Piperonyl vs. Homopiperonyl Chloride.

Experimental Workflows & Self-Validating Protocols

Protocol A: N-Alkylation with Piperonyl Chloride (Synthesis of Benzylamines)

Causality: Due to the extreme reactivity of the benzylic chloride, reactions must be kept at low temperatures to prevent over-alkylation (quaternization) and minimize hydrolysis.

  • Preparation: Dissolve the target secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile under an argon atmosphere.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to act as an acid scavenger.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise add Piperonyl Chloride (1.1 eq). Crucial: Dropwise addition controls the exothermic SN2 reaction.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc). The starting piperonyl chloride is highly UV-active. Its complete disappearance, coupled with the emergence of a more polar spot, validates the completion of the substitution.

  • Workup: Quench with cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: N-Alkylation with Homopiperonyl Chloride (Synthesis of Phenethylamines)

Causality: The poor electrophilicity of the primary chloride necessitates the addition of Potassium Iodide (KI). KI converts the chloride into a highly reactive alkyl iodide in situ (Finkelstein reaction), dramatically lowering the activation energy for the subsequent nucleophilic attack.

  • Preparation: Dissolve the target secondary amine (1.0 eq) in anhydrous Dimethylformamide (DMF) to accelerate the SN2 pathway.

  • Catalyst & Base: Add anhydrous K₂CO₃ (2.5 eq) and Potassium Iodide (KI, 0.2 eq).

  • Electrophile Addition: Add Homopiperonyl Chloride (1.2 eq) at room temperature.

  • Propagation: Heat the reaction mixture to 80-90°C for 12-18 hours.

  • Self-Validation: The reaction mixture will initially turn yellow/brown upon heating due to the formation of the transient alkyl iodide and trace free iodine. The stabilization of this color, alongside TLC confirmation of the consumed starting material, validates the successful catalytic cycle.

  • Workup: Cool to room temperature, dilute heavily with water (to remove DMF), extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

Workflow Start Select Alkylating Agent PC_Path Piperonyl Chloride (Target: Benzylamines) Start->PC_Path HC_Path Homopiperonyl Chloride (Target: Phenethylamines) Start->HC_Path PC_Cond Mild Conditions (0°C to RT, K2CO3, DCM) PC_Path->PC_Cond HC_Cond Harsh Conditions (80°C, KI cat., DMF) HC_Path->HC_Cond PC_Prod Product Isolation (Rapid Reaction) PC_Cond->PC_Prod HC_Prod Product Isolation (Extended Reaction) HC_Cond->HC_Prod

Comparative experimental workflows for N-alkylation utilizing both reagents.

Applications in Drug Development

  • Piperonyl Chloride: This reagent is a critical intermediate in the formulation of insecticides and the synthesis of pharmaceutical agents, including anti-proliferative hydroxyguanidine compounds designed to inhibit cancer cell growth[4]. It is also utilized heavily in the synthesis of Berberine derivatives and Tadalafil impurities.

  • Homopiperonyl Chloride: Because it installs a phenethylamine skeleton, it is heavily deployed in the synthesis of complex natural products and synthetic drugs. Notable applications include the synthesis of spirocyclohexene-pyrrolidone alkaloids[3] and various isoquinoline derivatives (such as the spasmolytic drug Eupaverine).

References

  • Cas 20850-43-5, Piperonyl chloride - LookChem Source: lookchem.com URL:[Link]

  • CAS RN 23808-46-0 | Fisher Scientific Source: fishersci.co.uk URL:[Link]

  • SYNTHESIS OF SPIROCYCLOHEXENE-PYRROLIDONE ALKALOIDS Source: su.ac.th (Silpakorn University) URL:[Link]

Sources

Validation

Benchmarking 1,3-Benzodioxole, 5-(2-chloroethyl)- in Grignard Reagent Formation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This guide provides an in-depth technical analy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of Grignard reagents is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This guide provides an in-depth technical analysis of the use of 1,3-Benzodioxole, 5-(2-chloroethyl)- as a precursor for its corresponding Grignard reagent, 2-(1,3-benzodioxol-5-yl)ethylmagnesium chloride. We will explore the nuances of this reaction, benchmark it against alternative synthetic strategies, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. The 1,3-benzodioxole moiety is a key structural feature in many pharmaceuticals and bioactive molecules, making efficient methods for its incorporation highly valuable.[2][3]

The Challenge: Grignard Formation with 1,3-Benzodioxole, 5-(2-chloroethyl)-

The primary challenge in forming Grignard reagents from alkyl halides is the potential for side reactions, most notably Wurtz coupling.[4][5][6] This undesired reaction involves the coupling of the newly formed Grignard reagent with the starting halide, leading to a dimeric byproduct and reduced yield of the desired organometallic species.[7][8] In the case of 1,3-Benzodioxole, 5-(2-chloroethyl)-, this would result in the formation of 1,2-bis(1,3-benzodioxol-5-yl)ethane.

Several factors can influence the extent of Wurtz coupling, including reaction temperature, the rate of halide addition, and the choice of solvent.[6][9] Exothermic Grignard reactions, if not properly controlled, can elevate the local temperature, promoting this side reaction.[7]

Comparative Analysis: Alternative Synthetic Strategies

While direct magnesiation of 1,3-Benzodioxole, 5-(2-chloroethyl)- is a primary route, other methods exist for generating a nucleophilic 2-(1,3-benzodioxol-5-yl)ethyl synthon. This section compares the Grignard approach with two common alternatives: organolithium formation and transition metal-catalyzed cross-coupling reactions.

MethodPrecursorReagentsKey AdvantagesKey Disadvantages
Grignard Reaction 1,3-Benzodioxole, 5-(2-chloroethyl)-Magnesium turningsCost-effective, well-establishedProne to Wurtz coupling, requires strict anhydrous conditions[10]
Organolithium Formation 1,3-Benzodioxole, 5-(2-chloroethyl)-Lithium metalGenerally more reactive than Grignard reagents, can lead to higher yields in some cases[11]Highly pyrophoric, requires specialized handling techniques, can also undergo Wurtz-type coupling[12][13]
Kumada Coupling 1,3-Benzodioxole, 5-(2-chloroethyl)-Grignard reagent (e.g., MeMgCl), Palladium or Nickel catalystHigh yields, good functional group tolerance, avoids pre-formation of the target Grignard reagent[14][15][16]Requires a catalyst, which can be expensive and needs to be removed from the final product

Experimental Protocols

Protocol 1: Formation of 2-(1,3-benzodioxol-5-yl)ethylmagnesium chloride

This protocol details the standard procedure for the preparation of the Grignard reagent from 1,3-Benzodioxole, 5-(2-chloroethyl)-.

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • 1,3-Benzodioxole, 5-(2-chloroethyl)-

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. The disappearance of the iodine color indicates activation.[9]

  • Initial Reaction: Add a small amount of anhydrous THF to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of 1,3-Benzodioxole, 5-(2-chloroethyl)- in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when a gentle reflux is observed. If the reaction does not start, gentle heating may be required.

  • Controlled Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and cooling with a water bath may be necessary to control the temperature and minimize Wurtz coupling.[6][7]

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-black solution is the Grignard reagent, ready for subsequent reactions.

Protocol 2: Benchmarking Grignard Reagent Yield via Titration

To quantify the yield of the Grignard reagent and indirectly assess the extent of Wurtz coupling, a titration can be performed.

Materials:

  • Salicylaldehyde phenylhydrazone

  • Anhydrous THF

  • The prepared Grignard reagent solution

Procedure:

  • Dissolve a known amount of salicylaldehyde phenylhydrazone in anhydrous THF in a dry flask under an inert atmosphere.

  • Add a few drops of a suitable indicator, such as 1,10-phenanthroline.

  • Slowly add the Grignard reagent solution from a burette until a persistent color change is observed.

  • The concentration of the Grignard reagent can be calculated based on the volume added and the initial moles of the titrant.

Visualization of Key Processes

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Flame-dry glassware B Activate Mg turnings with I₂ A->B C Add anhydrous THF B->C E Initiate reaction C->E D Prepare solution of 1,3-Benzodioxole, 5-(2-chloroethyl)- in THF D->E F Controlled dropwise addition E->F Exothermic (Control Temp) G Stir to completion F->G H Titrate Grignard reagent G->H I Calculate yield H->I Competing_Reactions Start 1,3-Benzodioxole, 5-(2-chloroethyl)- + Mg Grignard 2-(1,3-benzodioxol-5-yl)ethyl- magnesium chloride (Desired Product) Start->Grignard Grignard Formation Wurtz 1,2-bis(1,3-benzodioxol-5-yl)ethane (Wurtz Coupling Product) Grignard->Wurtz Reacts with starting material

Caption: Competing Pathways in Grignard Reagent Formation.

Conclusion and Recommendations

The formation of 2-(1,3-benzodioxol-5-yl)ethylmagnesium chloride via the Grignard reaction is a viable and cost-effective method for introducing this valuable building block. However, careful control of reaction conditions, particularly temperature, is crucial to minimize the formation of the Wurtz coupling byproduct. [6]For syntheses where high purity is paramount and cost is a lesser concern, a Kumada coupling approach may be preferable due to its typically higher yields and selectivity. [15]Organolithium reagents offer a more reactive alternative, though their handling requirements are more stringent. [17] Ultimately, the choice of method will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to make an informed decision and to successfully implement their chosen synthetic strategy.

References

  • Alfa Chemistry. Grignard Reaction. Link

  • Kappe, C. O., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Link

  • ResearchGate. Solvent screening of benzyl chloride Grignard reaction. Link

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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1,3-Benzodioxole,5-(2-chloroethyl)-
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1,3-Benzodioxole,5-(2-chloroethyl)-
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